1-[(4-Methoxyphenoxy)acetyl]-4-(phenoxyacetyl)piperazine
1-[(4-Methoxyphenoxy)acetyl]-4-(phenoxyacetyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
497245-20-2
VCID:
VC0367850
InChI:
InChI=1S/C21H24N2O5/c1-26-17-7-9-19(10-8-17)28-16-21(25)23-13-11-22(12-14-23)20(24)15-27-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
SMILES:
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Molecular Formula:
C21H24N2O5
Molecular Weight:
384.4g/mol
1-[(4-Methoxyphenoxy)acetyl]-4-(phenoxyacetyl)piperazine
CAS No.: 497245-20-2
Main Products
VCID: VC0367850
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4g/mol
CAS No. | 497245-20-2 |
---|---|
Product Name | 1-[(4-Methoxyphenoxy)acetyl]-4-(phenoxyacetyl)piperazine |
Molecular Formula | C21H24N2O5 |
Molecular Weight | 384.4g/mol |
IUPAC Name | 1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone |
Standard InChI | InChI=1S/C21H24N2O5/c1-26-17-7-9-19(10-8-17)28-16-21(25)23-13-11-22(12-14-23)20(24)15-27-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Standard InChIKey | BFMYVAODNSZWER-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
PubChem Compound | 1074709 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume